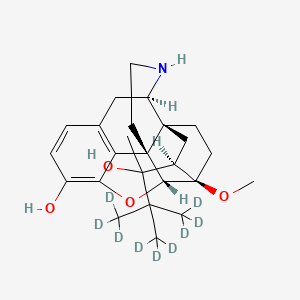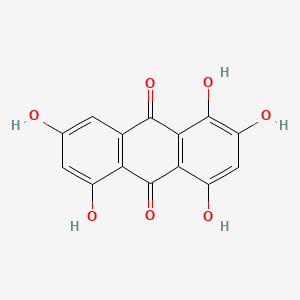
1,2,4,5,7-pentahydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5,7-Pentahydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is characterized by the presence of five hydroxyl groups attached to the anthracene backbone, specifically at the 1, 2, 4, 5, and 7 positions, and two keto groups at the 9 and 10 positions. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4,5,7-Pentahydroxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the hydroxylation of anthraquinone derivatives. The hydroxylation process typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: Industrial production of anthraquinone derivatives often involves the oxidation of anthracene using chromium (VI) as the oxidant. The Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride is another method used to produce substituted anthraquinones .
化学反应分析
Types of Reactions: 1,2,4,5,7-Pentahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyanthracene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and substituted anthracene derivatives, which can be used in further chemical synthesis .
科学研究应用
1,2,4,5,7-Pentahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the production of synthetic dyes and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1,2,4,5,7-pentahydroxyanthracene-9,10-dione involves its interaction with molecular targets through its hydroxyl and keto groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound a potential candidate for anticancer therapies .
相似化合物的比较
1,2,4-Trihydroxyanthraquinone: Known for its use as a dye and its purgative action.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone, used in the production of hydrogen peroxide.
Anthraquinone: The parent compound, widely used in the paper industry and as a precursor for various dyes and pharmaceuticals.
Uniqueness: The combination of hydroxyl and keto groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
属性
分子式 |
C14H8O7 |
|---|---|
分子量 |
288.21 g/mol |
IUPAC 名称 |
1,2,4,5,7-pentahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O7/c15-4-1-5-9(6(16)2-4)14(21)10-7(17)3-8(18)13(20)11(10)12(5)19/h1-3,15-18,20H |
InChI 键 |
XMRFXCNDRXVWMW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



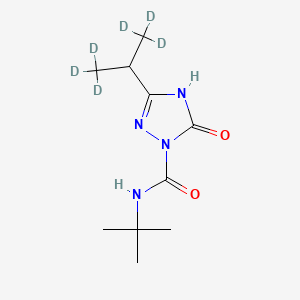

![2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13438166.png)
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
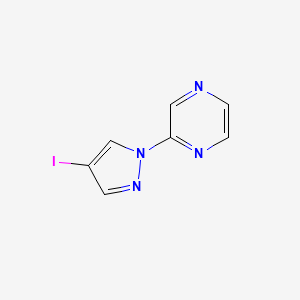

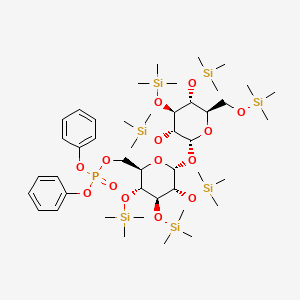
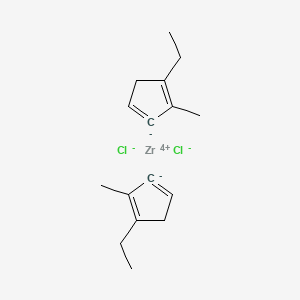

![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)
